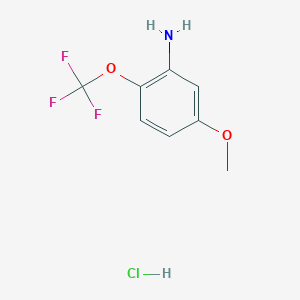5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride
CAS No.: 2375260-07-2
Cat. No.: VC4794736
Molecular Formula: C8H9ClF3NO2
Molecular Weight: 243.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2375260-07-2 |
|---|---|
| Molecular Formula | C8H9ClF3NO2 |
| Molecular Weight | 243.61 |
| IUPAC Name | 5-methoxy-2-(trifluoromethoxy)aniline;hydrochloride |
| Standard InChI | InChI=1S/C8H8F3NO2.ClH/c1-13-5-2-3-7(6(12)4-5)14-8(9,10)11;/h2-4H,12H2,1H3;1H |
| Standard InChI Key | MJIOCXCNHRXPQL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 5-methoxy-2-(trifluoromethoxy)aniline hydrochloride is C₈H₈F₃NO₂·HCl, with a molecular weight of 263.61 g/mol. The compound features a benzene ring substituted with:
-
A methoxy group (-OCH₃) at the 5th position, enhancing electron-donating effects.
-
A trifluoromethoxy group (-OCF₃) at the 2nd position, contributing steric bulk and electronegativity.
-
An amine group (-NH₂) at the 1st position, protonated as -NH₃⁺Cl⁻ in its hydrochloride form.
Comparative analysis with 2-methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) reveals similarities in molecular weight (191.15 g/mol) and substituent positioning, though the trifluoromethoxy group in the target compound alters polarity and reactivity . The hydrochloride salt improves solubility in polar solvents, a trait observed in 2-chloro-5-(trifluoromethoxy)aniline hydrochloride (CAS 5594-52-5) .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 5-methoxy-2-(trifluoromethoxy)aniline hydrochloride likely involves multi-step functionalization of aniline precursors. A plausible route, adapted from methods for analogous compounds , includes:
-
Nitration and Methoxylation:
-
Nitration of 2-(trifluoromethoxy)aniline introduces a nitro group at the 5th position.
-
Methoxylation via nucleophilic aromatic substitution replaces the nitro group with methoxy.
-
-
Reductive Amination:
-
Salt Formation:
Physicochemical Properties
Predicted properties, derived from structural analogs , include:
| Property | Value |
|---|---|
| Density | 1.3–1.4 g/cm³ |
| Melting Point | 160–180°C (decomposes) |
| Boiling Point | 230–250°C (estimated) |
| Solubility | Soluble in methanol, DMSO |
| LogP | 2.8–3.2 (lipophilicity) |
| pKa | 4.5–5.0 (amine protonation) |
The trifluoromethoxy group increases thermal stability, as seen in polymers incorporating similar motifs . The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical formulations .
Pharmaceutical Applications
Anticancer Activity
Trifluoromethoxy-substituted anilines exhibit potent anti-proliferative effects. For instance, 4-trifluoromethoxy proguanil derivatives inhibit mTOR/p70S6K/4EBP1 pathways in cancer cells at IC₅₀ values of 0.5–1.0 μM . The target compound’s structural similarity suggests potential AMPK activation, a mechanism linked to tumor growth suppression .
Neurological Drug Development
2-Methoxy-5-(trifluoromethyl)aniline serves as an intermediate in neuroactive agents . The methoxy and trifluoromethoxy groups in the target compound may enhance blood-brain barrier permeability, making it valuable for central nervous system (CNS) drug candidates.
Agricultural and Material Science Applications
Agrochemical Formulations
Trifluoromethoxy anilines improve herbicide efficacy by resisting metabolic degradation. For example, analogues like 2-chloro-5-(trifluoromethoxy)aniline hydrochloride are used in pest-resistant coatings . The target compound could similarly enhance crop protection agents.
Polymer Stabilization
Incorporating trifluoromethoxy groups into polymers increases chemical resistance. Coatings derived from such compounds demonstrate stability at temperatures exceeding 200°C , suggesting industrial applications in high-performance materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume